molecular formula C20H25NO5S2 B5214615 (4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol

(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol

Cat. No. B5214615
M. Wt: 423.6 g/mol
InChI Key: IQKCZAMTTNTKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways.
Biochemical and physiological effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol in lab experiments is its potential as a multifunctional compound with various applications. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on (4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Additionally, more research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol involves the reaction of 4-(methylsulfonyl)benzenesulfonyl chloride with 4-piperidinylmethanol in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-benzyl-1-(4-methylsulfonylphenyl)sulfonylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-27(23,24)18-7-9-19(10-8-18)28(25,26)21-13-11-20(16-22,12-14-21)15-17-5-3-2-4-6-17/h2-10,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKCZAMTTNTKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.